4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole
Description
4-[(Azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole is a pyrazole derivative characterized by a 5-chloro-1,3-dimethylpyrazole core substituted at the 4-position with an azetidin-3-yloxymethyl group. Azetidine, a four-membered saturated heterocycle, confers unique steric and electronic properties to the molecule.
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)-5-chloro-1,3-dimethylpyrazole |
InChI |
InChI=1S/C9H14ClN3O/c1-6-8(9(10)13(2)12-6)5-14-7-3-11-4-7/h7,11H,3-5H2,1-2H3 |
InChI Key |
MVUCNJARTZJFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1COC2CNC2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with a suitable leaving group on the pyrazole ring.
Chlorination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles replace the chlorine with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The azetidine moiety may contribute to the compound’s binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Core Pyrazole Derivatives
The 5-chloro-1,3-dimethyl-1H-pyrazole scaffold is a common structural motif in antifungal and agrochemical agents. Key analogs include:
- Substituent Position and Activity: The 4-position on the pyrazole ring is critical for bioactivity. Substituents at this position (e.g., 7l’s 4-chloro-phenyl) outperform 3-substituted analogs (e.g., 7r) due to optimized steric interactions with biological targets .
Azetidine vs. Other Heterocyclic Substituents
- Azetidin-3-yloxy vs. Furan (7i) : The azetidine group’s smaller ring size and nitrogen atom offer distinct electronic and solubility advantages over the oxygen-containing furan. For instance, azetidine’s basicity may improve solubility in physiological environments .
- Comparison with Triazole and Thiazole Derivatives : Compounds like 5-[4-(1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazole (InChIKey: VVJPCOSBIAVTQG) exhibit moderate activity but lack the metabolic stability conferred by azetidine’s saturated structure .
Substituent Effects on Pharmacokinetics
- Chlorine at the 5-Position : The 5-chloro substituent in the target compound and analogs (e.g., 7g) is crucial for antifungal activity, likely through hydrophobic interactions with target enzymes .
- Methyl Groups at 1- and 3-Positions : These groups enhance steric protection against metabolic degradation, as seen in ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate .
Biological Activity
4-[(Azetidin-3-yloxy)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. The compound's structure suggests it may interact with various biological targets, influencing pathways related to cancer, inflammation, and microbial resistance. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₉H₁₄ClN₃O
- Molecular Weight : 215.68 g/mol
- CAS Number : 1602077-07-5
Research indicates that pyrazole derivatives often exhibit significant pharmacological activities due to their ability to inhibit specific enzymes and receptors involved in disease processes. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Kinases : Similar compounds have shown effectiveness in inhibiting kinases such as EGFR and BRAF, which are critical in cancer signaling pathways.
- Anti-inflammatory Activity : Pyrazole derivatives have been documented to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Properties : Some studies have indicated that pyrazole compounds can disrupt bacterial cell membranes, leading to cell death.
Anticancer Activity
A study evaluating the anticancer properties of various pyrazole derivatives found that compounds with structural similarities to this compound exhibited cytotoxic effects against several cancer cell lines. The compound's potential was assessed using the following metrics:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These values suggest that the compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In another investigation, pyrazole derivatives demonstrated significant anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and TNF-α in macrophages. The results indicated that these compounds could serve as potential anti-inflammatory agents .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives were also explored, revealing that some compounds showed considerable activity against various strains of bacteria, including those resistant to conventional antibiotics. The mechanism involved disruption of bacterial cell membranes .
Case Studies and Research Findings
Several case studies highlight the efficacy of pyrazole derivatives in various biological contexts:
- Cytotoxicity Against Breast Cancer Cells : A study examined the effects of pyrazoles on MCF-7 and MDA-MB-231 breast cancer cells, demonstrating a synergistic effect when combined with doxorubicin, enhancing cytotoxicity compared to doxorubicin alone .
- Enzyme Inhibition : Research on xanthine oxidase inhibition showed that certain pyrazole derivatives had moderate inhibitory activity (IC50 values around 72 µM), suggesting their potential use in treating conditions like gout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
